molecular formula C14H11N3O B8712256 4-(Phthalazin-1-ylamino)phenol

4-(Phthalazin-1-ylamino)phenol

Cat. No.: B8712256
M. Wt: 237.26 g/mol
InChI Key: QOBATJOKRUDYFZ-UHFFFAOYSA-N
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Description

4-(Phthalazin-1-ylamino)phenol is a heterocyclic compound featuring a phthalazine core linked to a phenolic group via an amino bridge. Phthalazine derivatives are widely studied for their diverse pharmacological and material science applications, including anticancer, antimicrobial, and nonlinear optical (NLO) properties . The presence of the phenol moiety enhances solubility and hydrogen-bonding capacity, which is critical for interactions in biological systems or material matrices.

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

4-(phthalazin-1-ylamino)phenol

InChI

InChI=1S/C14H11N3O/c18-12-7-5-11(6-8-12)16-14-13-4-2-1-3-10(13)9-15-17-14/h1-9,18H,(H,16,17)

InChI Key

QOBATJOKRUDYFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2NC3=CC=C(C=C3)O

Origin of Product

United States

Comparison with Similar Compounds

4-Chloro-N-(4-(4-methylphthalazin-1-ylamino)phenyl)benzamide (5d)
  • Structure : Contains a methyl-substituted phthalazine core and a benzamide group.
  • Synthesis : Achieved in 51% yield via nucleophilic substitution, with characterization by $^1$H NMR, FT-IR, and MS .
  • Key Differences: The benzamide and methyl groups introduce steric bulk and alter electronic properties compared to the simpler phenol derivative.
1-Aryl-3-(4-(4-substituted phthalazin-1-ylamino)phenyl)ureas (6a-f)
  • Structure: Urea-linked aryl groups replace the phenol in 4-(Phthalazin-1-ylamino)phenol.
  • Synthesis : Yields range from 30–53%, with melting points varying (145–171°C) depending on substituents .
  • Applications : Explored for antitumor activity, with substituents like chlorophenyl (6b) showing higher stability and activity .
4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide
  • Structure: Combines phthalazin-1-ylamino, phenol, and benzamide moieties.
  • Key Differences : The benzamide group increases molecular weight (C${21}$H${18}$N$4$O$2$) and introduces amide-based polarity.
  • Applications : Tested as a Kallikrein 14 inhibitor (IC$_{50}$ = 96,000 nM), suggesting lower potency compared to optimized derivatives .
Antitumor Activity
  • 4-(Phthalazin-1-ylamino)phenol Derivatives: Derivatives with urea or benzamide groups (e.g., 6a-f) show enhanced antitumor activity due to improved DNA intercalation or enzyme inhibition .
  • Isoindole-1,3-dione Derivatives (e.g., compound 12 in ): Exhibit antitumor effects via isoindole-1,3-dione’s ability to disrupt cellular redox balance, a mechanism distinct from phenol-based phthalazines .
Nonlinear Optical (NLO) Properties
  • 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (): Demonstrates strong NLO activity (nonlinear refractive index $n_2 = 10^{-6}$ cm$^2$/W) due to charge transfer interactions.

Physicochemical and Electronic Properties

Compound Key Substituents Molecular Formula Notable Properties Reference
4-(Phthalazin-1-ylamino)phenol Phenol, phthalazine C${13}$H${10}$N$_3$O High solubility, H-bond donor/acceptor N/A
5d Methyl, benzamide C${21}$H${17}$ClN$_4$O Enhanced lipophilicity, 51% yield
6b Chlorophenyl, urea C${19}$H${15}$ClN$_5$O Higher thermal stability (m.p. 168–171°C)
4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide Benzamide, phenol C${21}$H${18}$N$4$O$2$ IC$_{50}$ = 96,000 nM (Kallikrein 14)

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